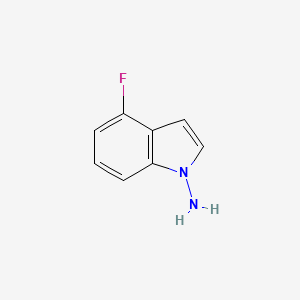

1-Amino-4-fluoroindole

Description

Evolution of Indole (B1671886) Chemistry with Emphasis on N-Substitution and Fluorination

Indole, a bicyclic aromatic heterocycle, is a fundamental scaffold in a vast number of natural products and synthetic compounds with significant biological activities. researchgate.netopenmedicinalchemistryjournal.com The chemistry of indole dates back to the 19th century with the work of Adolf von Baeyer on the dye indigo. wikipedia.org A pivotal moment in indole chemistry was the development of the Fischer indole synthesis in 1883, which remains a widely used method for creating substituted indoles. wikipedia.org

The indole ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. wikipedia.org However, modification of the indole nitrogen (N-substitution) has also been a significant area of research, as it can profoundly influence the molecule's electronic properties and biological activity. nih.govacs.orgtandfonline.com

The introduction of fluorine into organic molecules, including indoles, has become a major focus in medicinal chemistry. acs.org Fluorine's high electronegativity and small size can alter a molecule's pKa, metabolic stability, and binding affinity to biological targets. nih.gov The synthesis of fluorinated indoles has been approached through various methods, including the fluorination of the indole core itself or by starting with fluorinated precursors. For instance, 4-fluoroindole (B1304775) has been synthesized from 2-fluoro-6-nitrotoluene. google.com The development of regioselective fluorination methods is crucial for creating specific isomers with desired properties. beilstein-journals.org

Significance of Regiospecific Fluorination in Heterocyclic Systems

The precise placement of a fluorine atom on a heterocyclic ring, known as regiospecific fluorination, is of paramount importance in the design of new materials and therapeutic agents. nih.govacs.org The position of the fluorine atom can dramatically affect the electronic and steric properties of the molecule, leading to different biological activities. For example, the 4-fluorinated indole IV is reported to be a significantly more potent HIV-1 inhibitor than its non-fluorinated counterpart. rsc.org

Achieving regioselectivity in the fluorination of heterocycles can be challenging due to the inherent reactivity of the ring system. chim.it Various methods have been developed to control the position of fluorination, including the use of directing groups and specialized fluorinating reagents like Selectfluor. nih.govbeilstein-journals.org The ability to selectively introduce fluorine at a specific position, such as the 4-position of the indole ring, is a key enabling technology for exploring the structure-activity relationships of fluorinated heterocycles.

Overview of N-Aminoindole Derivatives in Chemical Literature

N-Aminoindoles are a class of indole derivatives where an amino group is attached to the indole nitrogen. These compounds have garnered interest due to their unique chemical reactivity and potential applications. For instance, N-aminoindoles can serve as precursors for the synthesis of more complex heterocyclic systems through reactions like intramolecular electrophilic aromatic substitution. researchgate.net

The synthesis of N-aminoindoles can be achieved through various strategies, such as the redox amination of indolines with nitroso compounds. rsc.orgnih.gov Recent research has also focused on the atropenantioselective synthesis of N-aminoindoles, highlighting their potential in creating chiral molecules with specific biological activities. acs.orgnih.gov Some enantiopure N-aminoindole products have shown promising antibacterial activities. acs.org Furthermore, N-substituted aminoindoles have been investigated for their ability to inhibit the aggregation of proteins implicated in neurodegenerative diseases. nih.gov

Defining the Research Niche for 1-Amino-4-fluoroindole

The specific compound, this compound, combines the structural features discussed above: an indole core, a fluorine atom at the 4-position, and an amino group at the N1-position. While the individual components of this molecule are well-represented in the chemical literature, the combination of all three in a single scaffold defines a specific and relatively unexplored research niche.

Research on 4-fluoroindole has been documented, with studies exploring its synthesis and its use as a precursor for other molecules. google.comossila.com Similarly, N-aminoindoles have been synthesized and their properties investigated. rsc.orgacs.org However, the literature specifically detailing the synthesis, properties, and applications of this compound is not extensive. This suggests that the compound represents a frontier in the exploration of fluorinated N-amino heterocycles. Its unique electronic and structural properties, arising from the interplay of the fluoro and amino substituents on the indole ring, make it a compelling target for synthetic chemists and a potential candidate for biological screening. The study of this compound would contribute to a deeper understanding of how these functional groups collectively influence the chemical and physical properties of the indole scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN2 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

4-fluoroindol-1-amine |

InChI |

InChI=1S/C8H7FN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-5H,10H2 |

InChI Key |

NMNLNRHBSNGMHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2N)C(=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 4 Fluoroindole

Precursor Synthesis Strategies: Focus on 4-Fluoroindole (B1304775) Scaffolds

The creation of the 4-fluoroindole framework is the foundational step in the synthesis of 1-Amino-4-fluoroindole. Various classical and modern synthetic methods have been adapted to produce this key intermediate. These strategies often involve either the incorporation of the fluorine atom onto a pre-formed indole (B1671886) ring or the cyclization of a fluorine-containing precursor.

Fischer Indole Synthesis and its Adaptations for Fluoroindoles

The Fischer indole synthesis, a venerable and widely utilized method, remains a cornerstone for the construction of indole rings. sigmaaldrich.comnih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. sigmaaldrich.comnih.gov

For the synthesis of 4-fluoroindole, the Fischer methodology would commence with 3-fluorophenylhydrazine. This precursor is reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding hydrazone. Subsequent treatment with an acid catalyst, which can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride, induces a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 4-fluoroindole ring system. nih.gov A notable modification of this classic reaction is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate, thereby expanding the scope of the Fischer indole synthesis. nih.gov

Electrophilic Fluorination Routes to Fluoroindoles

The direct introduction of a fluorine atom onto an existing indole ring via electrophilic fluorination represents a more contemporary approach. This strategy leverages the development of safe and effective electrophilic fluorinating reagents. Reagents such as Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose.

The regioselectivity of electrophilic fluorination on the indole nucleus is a critical consideration. While the C3 position is generally the most nucleophilic and thus the most reactive towards electrophiles, reaction conditions can be tuned to favor fluorination at other positions. For the synthesis of 4-fluoroindole, this would typically involve starting with an indole derivative that has the C3 position blocked or is otherwise electronically biased to direct fluorination to the C4 position. The use of ionic liquids as solvents has been shown to enhance the chemoselectivity and yield of electrophilic fluorination of indoles. nih.gov

Nucleophilic Aromatic Substitution Approaches for Fluorination

Nucleophilic aromatic substitution (SNAr) provides another viable pathway to fluorinated indoles. This approach is particularly useful when the starting material is a highly electron-deficient aromatic ring. In the context of 4-fluoroindole synthesis, a plausible strategy would involve a precursor with a good leaving group (such as a nitro or chloro group) at the 4-position of the indole ring, which is then displaced by a fluoride ion.

However, a more common application of SNAr in this context is the synthesis of precursors to the indole ring itself. For instance, a suitably substituted benzene derivative bearing a fluorine atom and other functionalities necessary for subsequent indole ring formation can be employed. The high electronegativity of the fluorine atom can activate the aromatic ring towards nucleophilic attack, facilitating the construction of the indole scaffold.

Metal-Catalyzed Cyclization/Annulation Reactions for Fluoroindole Formation

Modern synthetic organic chemistry has seen a surge in the application of transition metal-catalyzed reactions for the construction of heterocyclic systems. Palladium, gold, and other transition metals have been effectively used to catalyze the cyclization and annulation reactions that lead to indole formation.

For the synthesis of 4-fluoroindoles, these methods often involve the intramolecular cyclization of a fluorine-containing aniline derivative. For example, a 2-alkynyl-3-fluoroaniline can undergo a metal-catalyzed cyclization to afford 4-fluoroindole. Palladium-catalyzed methodologies are particularly prevalent in the synthesis of nitrogen-containing heterocycles. organic-chemistry.org Gold catalysis has also emerged as a powerful tool for the construction of diverse indole skeletons through the annulation of appropriately functionalized alkynes.

Reductive Cyclization Pathways to Fluoroindoles

Reductive cyclization is a powerful strategy for indole synthesis, most notably exemplified by the Leimgruber-Batcho indole synthesis. This method typically involves the condensation of a 2-nitrotoluene derivative with a formamide acetal to form a β-amino-2-nitrostyrene, which is then subjected to reductive cyclization to form the indole ring.

In the context of 4-fluoroindole synthesis, a suitable starting material would be 2-fluoro-6-nitrotoluene. This compound can be condensed with dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding enamine. Subsequent reduction of the nitro group, often with reagents like palladium on carbon and hydrogen, iron in acetic acid, or sodium dithionite, triggers a spontaneous cyclization to afford 4-fluoroindole. chemshuttle.comossila.com This approach is advantageous due to the commercial availability of the starting materials and the often high yields of the cyclization step.

Introduction of the 1-Amino Moiety

Once the 4-fluoroindole scaffold has been synthesized, the final step is the introduction of the amino group at the N1 position. The direct N-amination of indoles can be challenging due to the competing reactivity of the C3 position. However, several strategies can be envisioned for this transformation.

One common approach to functionalize the N1 position of indole is to first deprotonate it with a strong base, such as sodium hydride or potassium hydride, to form the corresponding indolide anion. researchgate.net This nucleophilic species can then react with an electrophilic aminating agent. Suitable aminating agents include chloramine, hydroxylamine-O-sulfonic acid, or N,N-dimethyl-N'-tosylhydrazine.

N-Amination Techniques for Indole Systems

Direct N-amination of the indole ring is a primary strategy for synthesizing 1-aminoindoles. This transformation involves the reaction of the indole N-H bond with an electrophilic aminating agent. A common and effective method utilizes monochloramine (NH₂Cl), which has been shown to be an excellent reagent for the N-amination of various indole and pyrrole heterocycles. scite.airesearchgate.net The reaction typically proceeds by first deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen atom, facilitating its attack on the electrophilic aminating species. Yields for this transformation on a range of substituted indoles are generally good, falling within the 45% to 97% range. scite.airesearchgate.net

Another widely used reagent for this purpose is hydroxylamine-O-sulfonic acid (HOSA). researchgate.net Similar to monochloramine, HOSA serves as an effective source of an electrophilic amino group for the amination of N-heterocycles.

Interactive Table: Comparison of N-Aminating Agents for Indole Systems

| Aminating Agent | Typical Base | Common Solvent | General Yield Range | Reference |

| Monochloramine (NH₂Cl) | Sodium Hydride (NaH) | Dioxane, Ether | 45-97% | scite.airesearchgate.net |

| Hydroxylamine-O-sulfonic acid (HOSA) | Sodium Hydride (NaH) | DMF, Dioxane | Moderate to Good | researchgate.net |

| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | Potassium carbonate | Acetonitrile (B52724) | Good | |

| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Not always required | Dichloromethane | Variable |

Redox Amination Strategies for N-N Bond Formation

Modern synthetic chemistry has seen the emergence of redox-mediated strategies for forming C-N and N-N bonds. Photoredox catalysis, in particular, offers a mild and efficient alternative to traditional methods. github.ionih.gov These reactions often involve the generation of radical intermediates under visible light irradiation, which can then participate in bond-forming events. For indole systems, visible-light-induced protocols can achieve C-H amidation, demonstrating the feasibility of forming C-N bonds under redox conditions. github.ionih.gov

While direct photoredox N-amination of indoles is less common, the principles of redox-controlled N-N bond formation have been established in related systems. For instance, the oxidation of metal-imido complexes can promote reductive N-N bond coupling. nih.gov Another relevant strategy is N-N bond-forming oxidative cyclization, which has been successfully applied to the synthesis of indazoles from 2-aminomethyl-phenylamines. organic-chemistry.org This approach involves the oxidation of an aniline nitrogen to a nitroso intermediate, which then undergoes intramolecular cyclization. organic-chemistry.org Adapting such oxidative strategies to the intermolecular N-amination of a 4-fluoroindole substrate represents a potential area for future research.

Conversion of Pre-functionalized N-Substituents to Amino Groups

An alternative, two-step approach to installing the N-amino group involves the initial placement of a precursor functional group on the indole nitrogen, followed by its chemical conversion to an amino group. A common precursor is the nitroso (-NO) or nitro (-NO₂) group. For instance, N-nitrosation of the 4-fluoroindole core could be achieved using reagents like sodium nitrite under acidic conditions. The resulting N-nitrosoindole can then be reduced to the corresponding 1-aminoindole using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or zinc dust in acetic acid. This method circumvents the direct use of potentially hazardous or unstable electrophilic aminating agents.

Chemo- and Regioselectivity in Synthesis of this compound

Achieving the desired substitution pattern in polysubstituted indoles requires precise control over the reaction's selectivity. For this compound, two key challenges are ensuring the fluorine atom is positioned at C4 and that the amination occurs exclusively at the N1 position.

Control of Fluorine Position during Indole Formation

The position of the fluorine atom on the indole's benzene ring is determined during the construction of the indole core itself. The choice of the starting material is paramount. Classical indole syntheses, such as the Fischer, Bischler, or Sugasawa methods, can be adapted to produce 4-fluoroindole by starting with appropriately fluorinated precursors.

A specific method for preparing 4-fluoroindole starts with 2-fluoro-6-nitrotoluene. google.com This starting material undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting enamine intermediate is then subjected to a reductive cyclization, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the 4-fluoroindole ring system. google.com Other strategies, such as the Bischler indole synthesis, would utilize 4-fluoroaniline as a key building block. diva-portal.org

Interactive Table: Synthetic Routes to Fluoroindoles

| Indole Synthesis Method | Key Fluorinated Precursor | Key Transformation | Reference |

| Leimgruber-Batcho | 2-Fluoro-6-nitrotoluene | Reductive Cyclization | google.com |

| Fischer | 3-Fluorophenylhydrazine | Acid-catalyzed Cyclization | |

| Bischler | 4-Fluoroaniline | Cyclization of α-arylamino ketone | diva-portal.org |

| Sugasawa | 4-Fluoroaniline | Friedel-Crafts acylation/cyclization | diva-portal.org |

Strategies for Selective N1-Amination over other Ring Positions

The indole ring possesses multiple nucleophilic sites, primarily the N1 and C3 positions. The inherent reactivity of the C3 position often leads to competing side reactions during electrophilic substitution. To achieve selective N1-amination, the nucleophilicity of the nitrogen atom must be enhanced relative to the C3 carbon.

The most effective strategy involves the deprotonation of the indole N-H with a strong, non-nucleophilic base, such as sodium hydride (NaH). scite.ai This generates the indolide anion. According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom of the indolide is a "harder" nucleophilic center compared to the C3 position. Electrophilic aminating agents, which are typically hard electrophiles, will therefore preferentially react at the N1 position, leading to high regioselectivity. The choice of an appropriate solvent that does not promote C3-alkylation side reactions is also crucial. Aprotic solvents like dioxane or tetrahydrofuran (THF) are commonly employed.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing indole derivatives, this involves developing methodologies that are more efficient, use less hazardous materials, and generate minimal waste. beilstein-journals.orgresearchgate.net

Several green approaches are applicable to the synthesis of this compound. tandfonline.comresearchgate.nettandfonline.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. tandfonline.comtandfonline.com For the N-amination step or the initial indole formation, microwave irradiation could serve as an energy-efficient alternative to conventional heating. tandfonline.com

The use of green solvents, such as water, ionic liquids, or deep eutectic solvents, is another cornerstone of sustainable synthesis. beilstein-journals.orgresearchgate.net While the N-amination with a strong base like NaH is incompatible with water, other steps in the synthesis could potentially be adapted to aqueous media. Furthermore, the development of heterogeneous or recyclable catalysts for the indole ring formation can contribute to a greener process by simplifying product purification and reducing catalyst waste. beilstein-journals.org The use of nanocatalysts, for example, has been explored for the synthesis of bis(indolyl)methanes, showcasing the potential of advanced catalytic systems in greening indole chemistry. beilstein-journals.org

Catalytic Approaches and Reagent Design

The construction of this compound is not typically achieved in a single step but rather through a sequential process. First, the 4-fluoroindole core is synthesized, which is then subjected to an amination reaction.

Synthesis of the 4-Fluoroindole Core

A prevalent method for synthesizing 4-fluoroindole begins with 2-fluoro-6-nitrotoluene as the starting material. The process involves an initial condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step forms a key enamine intermediate. The subsequent and critical step is a reductive cyclization. This transformation is commonly achieved using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The palladium catalyst facilitates both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the indole ring structure google.com.

N-Amination of the Indole Ring

Once 4-fluoroindole is obtained, the amino group is introduced at the nitrogen atom of the pyrrole ring. This is accomplished through electrophilic amination, a process where the indole nitrogen acts as a nucleophile, attacking an electrophilic source of nitrogen.

Reagent Design for N-Amination

The success of the N-amination step hinges on the selection of an appropriate electrophilic aminating reagent and a suitable base to activate the indole substrate.

Electrophilic Aminating Reagents: A survey of various reagents has shown that monochloramine (NH₂Cl) is a particularly effective and excellent reagent for the N-amination of indole and its derivatives nih.govacs.org. It offers high yields, ranging from 45% to 97% for a variety of substituted indoles nih.gov. Other hydroxylamine-derived reagents, such as hydroxylamine-O-sulfonic acid (HOSA) and O-(diphenylphosphinyl)hydroxylamine (DppONH₂), have also been used, but monochloramine is often considered a superior alternative due to its efficiency acs.orgresearchgate.net. Substituted phenyl hydroxylamines, particularly those bearing nitro and trifluoromethyl groups, have also been developed as effective N-aminating reagents google.com.

Activating Reagents (Bases): The nitrogen atom in the indole ring is weakly nucleophilic. Therefore, a strong base is required to deprotonate the N-H bond, generating a more potent nucleophilic indolide anion. Common bases used for this purpose include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) acs.org. The resulting anion readily reacts with the electrophilic aminating agent.

The table below summarizes various reagents that have been successfully employed for the N-amination of indole heterocycles, which are applicable to the synthesis of this compound from a 4-fluoroindole precursor.

| Aminating Reagent | Activating Base | Typical Substrate | Key Characteristics |

|---|---|---|---|

| Monochloramine (NH₂Cl) | KOtBu, NaH | Indoles, Pyrroles | Excellent reagent, high yields (45-97%), economical. nih.govacs.org |

| Hydroxylamine-O-sulfonic acid (HOSA) | K₂CO₃, KOH | Indoles, Heterocycles | Early, capable reagent; yields can be moderate. researchgate.netrsc.org |

| Substituted Phenyl Hydroxylamines | K₂CO₃ | Indole | Effective reagents, particularly with electron-withdrawing groups (NO₂, CF₃). google.com |

| O-(Diphenylphosphinyl)hydroxylamine (DppONH₂) | KOtBu | Indoles | Alternative to HOSA, used in specific applications. acs.org |

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the fine-tuning of reaction parameters like temperature, time, and stoichiometry are critical for maximizing yield and purity in the synthesis of this compound.

Solvent Effects

The electronic properties and reactivity of indoles are known to be sensitive to the solvent environment researchgate.netacs.org. Proper solvent selection is therefore crucial in both stages of the synthesis.

For 4-Fluoroindole Synthesis: In the Leimgruber–Batcho indole synthesis approach starting from 2-fluoro-6-nitrotoluene, dimethylformamide (DMF) is the solvent of choice for the initial condensation step with DMF-DMA google.com. For the subsequent palladium-catalyzed reductive cyclization, an alcohol solvent such as methanol (B129727) is typically used google.com. In syntheses involving the deprotection of a Boc-protected precursor, a solvent mixture like methanol and water is effective guidechem.com.

For N-Amination: The N-amination step benefits significantly from the use of polar aprotic solvents. It has been observed that for the amination of indole, reducing the initial substrate concentration in DMF leads to higher conversion levels. This is attributed to the increased solubilization of the intermediate indole anion, making it more available to react with the aminating agent acs.org. The preparation of the monochloramine reagent itself is typically conducted in a non-polar solvent like diethyl ether acs.org.

Optimization of Reaction Conditions

Careful optimization of reaction parameters is essential for an efficient synthetic protocol.

Synthesis of 4-Fluoroindole: The condensation reaction between 2-fluoro-6-nitrotoluene and DMF-DMA requires elevated temperatures, typically refluxing in DMF at 115–125 °C for a prolonged period of 18 to 24 hours to ensure complete conversion google.com. The subsequent hydrogenation step is generally carried out at room temperature under a hydrogen atmosphere until the reaction is complete, which can take several hours to overnight google.com.

N-Amination Step: The optimization of the N-amination of indole with monochloramine has been studied in detail. It was found that using a stoichiometric excess of the base (e.g., 2 equivalents of KOtBu) is crucial for driving the reaction to completion acs.org. The freshness of the monochloramine solution is also a critical factor for achieving high yields. Under these optimized conditions, the amination reaction can be nearly instantaneous acs.org. The temperature for the generation of NH₂Cl is kept low (around -5 °C) to ensure its stability before use acs.org.

The following table presents a summary of optimized conditions for the N-amination of indole, serving as a model for the final step in the synthesis of this compound.

| Parameter | Condition | Effect/Rationale |

|---|---|---|

| Base Stoichiometry (KOtBu) | 2.0 equivalents | Ensures complete deprotonation of indole for full conversion. acs.org |

| Solvent | DMF | Increases solubility of the indolide anion, improving reaction rates. acs.org |

| Concentration | Lower initial concentration | Can lead to higher conversion levels. acs.org |

| Reaction Time | Instantaneous to 2 minutes | The reaction is very rapid under optimal conditions. acs.org |

| Reagent Quality | Freshly prepared NH₂Cl | Essential for high yields as the reagent can degrade over time. acs.org |

Chemical Reactivity and Transformation of 1 Amino 4 Fluoroindole

Reactions at the Indole (B1671886) Ring System

The indole ring system of 1-Amino-4-fluoroindole is susceptible to attack by both electrophiles and nucleophiles, and its C-H bonds can be functionalized through modern synthetic methods. The regioselectivity of these reactions is influenced by the electronic effects of the existing substituents.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles, which are significantly more reactive than benzene. mdpi.comlibretexts.org The pyrrole ring of the indole nucleus is highly activated towards electrophiles, with the C3 position being the most nucleophilic and, therefore, the primary site of substitution. nih.govreddit.com The presence of the 1-amino group, a strong electron-donating group, further enhances the electron density of the indole ring, thereby increasing its reactivity in SEAr reactions. wikipedia.org Conversely, the 4-fluoro substituent has a deactivating inductive effect (-I) and an activating resonance effect (+R). While halogens are generally deactivating ortho-para directors in benzene systems, the strong activation by the indole nitrogen and the 1-amino group is expected to dominate.

Therefore, electrophilic attack on this compound is predicted to occur predominantly at the C3 position. If the C3 position is blocked, substitution may occur at other positions of the pyrrole ring or, less commonly, on the benzene ring, directed by the combined influence of the 1-amino and 4-fluoro groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Predicted Major Product |

| Nitration | NO₂+ | 1-Amino-4-fluoro-3-nitroindole |

| Halogenation | Br₂ | 1-Amino-3-bromo-4-fluoroindole |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid | 1-Amino-3-acyl-4-fluoroindole reddit.comorganic-chemistry.org |

| Friedel-Crafts Alkylation | RX / Lewis Acid | 1-Amino-3-alkyl-4-fluoroindole mdpi.com |

Note: The predictions in this table are based on the general reactivity of substituted indoles and have not been experimentally verified for this compound specifically.

Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. ambeed.com In this compound, the fluorine atom at the C4 position could potentially act as a leaving group. However, the indole ring system is electron-rich, and the 1-amino group is strongly electron-donating, both of which disfavor a classical SNAr mechanism that proceeds through a negatively charged Meisenheimer complex.

Despite these electronic disadvantages, recent advancements in catalysis have enabled the nucleophilic substitution of unactivated fluoroarenes. nih.govnih.gov Methods employing organic photoredox catalysis can facilitate the defluorination of electron-neutral and even electron-rich fluoroarenes by proceeding through a cation radical intermediate. nih.gov Such a strategy could potentially be applied to this compound to achieve substitution at the C4 position with various nucleophiles like amines, azoles, or carboxylic acids.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Nucleophile | Potential Product (at C4) | Required Conditions |

| Amination | R₂NH | 1-Amino-4-(dialkylamino)indole | Photoredox Catalysis nih.gov |

| Azolation | Imidazole | 1-Amino-4-(imidazol-1-yl)indole | Photoredox Catalysis nih.gov |

| Oxygenation | RCOOH | 4-(Acyloxy)-1-aminoindole | Photoredox Catalysis nih.gov |

Note: The reactions in this table represent potential transformations based on modern synthetic methods for unactivated fluoroarenes and have not been specifically reported for this compound.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a nearby position. baranlab.orgwikipedia.orgorganic-chemistry.org For this compound, the 1-amino group can act as a DMG. The coordination of the lithium atom to the nitrogen of the amino group would direct deprotonation to the adjacent C2 position of the indole ring.

The fluorine atom at the C4 position can also influence the regioselectivity of metalation. While fluorine itself can act as a weak DMG, the 1-amino group is generally a stronger directing group. unblog.fr Therefore, treatment of this compound with a strong lithium base like n-butyllithium or s-butyllithium is expected to primarily result in lithiation at the C2 position. The resulting 2-lithio species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 3: Predicted Outcome of Directed Ortho-Metalation of this compound

| Directing Group | Base | Predicted Site of Lithiation | Potential Electrophiles | Resulting Product |

| 1-Amino | n-BuLi, s-BuLi | C2 | CO₂, RCHO, I₂, Me₃SiCl | This compound-2-carboxylic acid, etc. |

Note: This prediction is based on the established principles of directed ortho-metalation on N-substituted indoles.

Transition-metal-catalyzed C-H activation has emerged as a highly efficient strategy for the functionalization of heterocycles like indole. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials. The site-selectivity of C-H activation is often controlled by the use of a directing group. In this compound, the 1-amino group can serve as a directing group to guide the metal catalyst to a specific C-H bond.

For instance, palladium or rhodium catalysts could be directed by the 1-amino group to activate the C2-H bond, enabling coupling reactions such as arylation, olefination, or alkylation. nih.gov Alternatively, functionalization of the C-H bonds on the benzene ring (C5, C6, C7) could potentially be achieved by employing different directing groups or catalytic systems that override the innate reactivity of the indole nucleus. nih.gov

Reactivity of the 1-Amino Group

The 1-amino group of this compound is a versatile functional handle, capable of undergoing a variety of derivatization reactions typical of primary amines.

The lone pair of electrons on the nitrogen atom of the 1-amino group makes it nucleophilic, allowing it to react with a range of electrophiles.

Acylation: The 1-amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base. dicp.ac.cnnih.govnih.gov This reaction forms N-acyl-1-aminoindole derivatives. The choice of acylating reagent can be used to introduce a wide variety of functional groups. dicp.ac.cnresearchgate.net

Alkylation: Alkylation of the 1-amino group can be achieved using alkyl halides or other alkylating agents. mdpi.comnih.gov Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylation can occur. Catalytic methods, including organocatalytic and transition-metal-catalyzed approaches, have been developed for the asymmetric N-alkylation of indoles and related compounds. mdpi.com

Condensation: As a primary amine, the 1-amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). nih.govresearchgate.netlabxchange.orgchemistrytalk.org These reactions are often reversible and catalyzed by acid or base. The resulting imines can be further reduced to form secondary amines.

Table 4: Representative Derivatization Reactions of the 1-Amino Group

| Reaction Type | Reagent | General Product Structure |

| Acylation | RCOCl, Base | 1-(Acylamino)-4-fluoroindole |

| Alkylation | R-X, Base | 1-(Alkylamino)-4-fluoroindole |

| Condensation | R'CHO | 1-(Alkylideneamino)-4-fluoroindole |

Note: The reactions presented are general transformations for N-aminoindoles and are expected to be applicable to this compound.

Oxidation and Reduction Chemistry

Direct experimental studies on the oxidation and reduction of this compound are not prominently documented. However, the reactivity can be inferred from the general behavior of the indole nucleus and the 1-amino substituent.

Oxidation: The indole ring is electron-rich and susceptible to oxidation. The reaction outcome would likely depend on the oxidizing agent used. Mild oxidizing agents might lead to the formation of dimeric or oligomeric structures through coupling at the C2 or C3 positions. Stronger oxidizing agents could potentially lead to the cleavage of the pyrrole ring. The presence of the 1-amino group, a potential site for oxidation, could lead to the formation of nitroso, nitro, or azo compounds, or even cleavage of the N-N bond under harsh conditions. The fluorine atom at the C4 position is expected to be relatively stable and unlikely to participate directly in most oxidation reactions.

Reduction: The reduction of the 1-aminoindole system could target either the indole nucleus or the 1-amino group. Catalytic hydrogenation, for instance, could potentially reduce the pyrrole ring to yield an indoline derivative. The conditions required for this transformation would need to be carefully controlled to avoid side reactions. Reduction of the N-amino group itself is less common but could potentially be achieved with specific reducing agents, leading to the cleavage of the N-N bond and formation of 4-fluoroindole (B1304775).

N-N Bond Transformations

The N(1)-amino group is a key functional feature of this compound, and its N-N bond is a potential site for various chemical transformations.

Cleavage: The N-N bond can be cleaved under reductive conditions as mentioned above. Oxidative cleavage is also a possibility. Another common method for cleaving the N-N bond of 1-amino heterocycles involves reaction with nitrous acid, which can lead to deamination and the formation of the parent heterocycle, in this case, 4-fluoroindole.

Derivatization: The lone pair of electrons on the terminal nitrogen of the 1-amino group allows it to act as a nucleophile. It can react with various electrophiles to form a range of derivatives. For example, acylation with acid chlorides or anhydrides would yield the corresponding N'-acyl-1-amino-4-fluoroindoles. Reaction with aldehydes or ketones could form Schiff bases (imines), which are versatile intermediates for further synthesis.

Conjugate Chemistry and Advanced Derivatization

The unique structure of this compound, combining an indole scaffold with a reactive 1-amino group, makes it a potentially valuable building block for the synthesis of more complex molecules, particularly fused heterocyclic systems.

Synthesis of Complex Heterocyclic Systems Incorporating this compound

While specific examples starting from this compound are not found in the searched literature, the 1-amino group is well-suited to participate in cyclization reactions to form fused heterocycles. The 1,2-diamine-like nature of the N(1)-C(2) fragment of the indole ring, when N-aminated, is key to this reactivity.

One of the most common applications of 1-amino heterocycles is in the synthesis of fused triazole rings. For instance, reaction with reagents containing a dicarbonyl or equivalent functionality can lead to the formation of a benthamdirect.comnih.govmdpi.comtriazolo[1,5-a]indole system. This type of reaction typically involves an initial condensation to form a hydrazone-like intermediate, followed by an intramolecular cyclization.

Similarly, reaction with β-ketoesters or malonic esters could provide access to fused pyrimidinone or pyrazolidinone systems, respectively. These reactions expand the heterocyclic framework attached to the indole core, opening avenues to novel chemical structures with potential biological activities.

Table 1: Potential Fused Heterocyclic Systems from this compound

| Reactant Type | Potential Fused Ring System | Resulting Heterocycle Class |

|---|---|---|

| 1,3-Dicarbonyl Compounds | Pyrimidine | Pyrimido[1,2-a]indoles |

| β-Ketoesters | Pyridinone | Pyridino[1,2-a]indoles |

| α,β-Unsaturated Ketones | Pyridine | Pyridino[1,2-a]indoles |

This table represents hypothetical reaction outcomes based on the known reactivity of other 1-amino heterocycles, as direct experimental data for this compound is not available.

Exploration of Novel Reaction Pathways and Mechanisms

The exploration of novel reaction pathways for this compound remains a fertile ground for research. The interplay between the electron-rich indole nucleus, the nucleophilic/basic 1-amino group, and the electron-withdrawing fluorine atom could lead to unique and unexpected reactivity.

Cycloaddition Reactions: The indole C2-C3 double bond can participate in cycloaddition reactions. wikipedia.orgyoutube.com For example, [3+2] cycloadditions with various dipolarophiles could lead to the formation of complex polycyclic systems. The presence of the 1-amino group might influence the stereoselectivity and regioselectivity of such reactions.

Metal-Catalyzed Cross-Coupling: The N-H bond of the amino group or C-H bonds on the indole ring could be activated by transition metal catalysts to participate in cross-coupling reactions. This would allow for the introduction of various substituents (aryl, alkyl, etc.) onto the this compound scaffold, providing a powerful tool for library synthesis and structure-activity relationship studies.

Rearrangement Reactions: Under certain conditions, such as acid catalysis, indole derivatives can undergo rearrangement reactions. The specific substitution pattern of this compound might enable novel skeletal rearrangements, leading to the formation of isomeric heterocyclic systems.

Further experimental investigation is necessary to validate these hypothetical pathways and fully uncover the synthetic potential of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1-Amino-4-fluoroindole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR for Assignment and Coupling Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants (J). In a related compound, 4-fluoroindole (B1304775), the aromatic protons exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. For this compound, the addition of the amino group at the N1 position would further influence the chemical shifts of the pyrrole ring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The fluorine atom at the C4 position significantly influences the chemical shifts of adjacent carbons due to its high electronegativity, and C-F coupling constants provide further structural confirmation. Unambiguous assignment of all proton and carbon resonances is typically achieved using a combination of 1D and 2D NMR techniques nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive, based on general principles and data from analogous structures, as specific experimental data for this compound is not widely published.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| N-NH₂ | Broad singlet | - | - |

| H-2 | 6.5 - 7.0 | 100 - 105 | ³J(H,H) |

| H-3 | 6.3 - 6.8 | 120 - 125 | ³J(H,H) |

| C-4 | - | 155 - 160 (d) | ¹J(C,F) |

| H-5 | 6.8 - 7.2 (dd) | 110 - 115 (d) | ³J(H,H), ⁴J(H,F) |

| H-6 | 6.9 - 7.3 (m) | 120 - 125 (d) | ³J(H,H), ⁵J(H,F) |

| H-7 | 7.0 - 7.4 (d) | 115 - 120 | ³J(H,H) |

| C-3a | - | 125 - 130 (d) | ²J(C,F) |

| C-7a | - | 135 - 140 | - |

d = doublet, dd = doublet of doublets, m = multiplet

¹⁹F NMR Chemical Shifts as Structural Probes

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds. ucla.edu The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, providing strong signals without the need for isotopic enrichment. ucla.edu The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, making it an excellent probe for molecular interactions and subtle structural changes. ucla.edunih.gov The large chemical shift range of ¹⁹F NMR (over 400 ppm) allows for excellent signal dispersion, minimizing peak overlap. ucla.edu For instance, in 5-fluoro-3-methyl-1H-indole, the ¹⁹F chemical shift is observed at -125.24 ppm. rsc.org This sensitivity makes ¹⁹F NMR a powerful tool for studying ligand binding and protein structure when a fluorinated molecule like this compound is incorporated as a probe. nih.govacs.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of adjacent protons throughout the indole (B1671886) ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is essential for determining the stereochemistry and conformation of the molecule, such as the orientation of the amino group relative to the indole ring.

These techniques, when used in concert, allow for the unambiguous assignment of all NMR signals and the complete elucidation of the this compound structure. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a molecule. thermofisher.compnnl.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry can achieve mass accuracy in the parts-per-million (ppm) range. nih.gov For this compound (C₈H₇FN₂), HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) and compare it to the calculated theoretical mass. This high level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds. thermofisher.com

Table 2: Theoretical Mass for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

| C₈H₇FN₂ | [M]⁺ | 150.0593 |

| C₈H₈FN₂ | [M+H]⁺ | 151.0671 |

Fragmentation Pattern Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation, CID), a unique pattern of fragment ions is produced. The masses of these fragments correspond to specific substructures of the original molecule. Analyzing these fragmentation pathways can help to confirm the connectivity of the atoms within this compound, such as the position of the fluorine atom and the amino group on the indole core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and electronic properties of this compound, respectively.

Infrared spectroscopy is a powerful tool for identifying the characteristic vibrational modes of a molecule's functional groups. For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of the primary amine, the indole N-H moiety, the aromatic system, and the carbon-fluorine bond. udel.eduspecac.com

The primary amino (-NH₂) group at position 1 would be characterized by a pair of medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com Additionally, the N-H bending vibration for a primary amine is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com The indole N-H group is expected to produce a distinct stretching vibration, often seen as a sharp band around 3400 cm⁻¹. researchgate.netresearchgate.net

The aromatic nature of the indole ring system gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are anticipated to appear at wavenumbers above 3000 cm⁻¹. udel.edu The C=C stretching vibrations within the aromatic rings are expected to produce a set of sharp peaks in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the fluorine substituent on the benzene ring is confirmed by a strong C-F stretching band, which typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Interactive Table: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | 1-Amino (-NH₂) | 3400 - 3250 (two bands) | Medium |

| N-H Stretch | Indole N-H | ~3400 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | >3000 | Medium |

| N-H Bend (Scissoring) | 1-Amino (-NH₂) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-F Stretch | Aryl-Fluoride | 1250 - 1020 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The indole ring system is the primary chromophore in this compound, and its spectrum is characterized by two main absorption bands, historically labeled ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. chemrxiv.orgresearchgate.net

The positions and intensities of these absorption maxima (λₘₐₓ) are sensitive to the nature and position of substituents on the indole ring. core.ac.uk The presence of an amino group at the N-1 position and a fluorine atom at the C-4 position is expected to modulate the electronic properties of the indole chromophore. The amino group generally acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. researchgate.netcore.ac.uk Conversely, the electronegative fluorine atom at the 4-position can exert an electron-withdrawing inductive effect. Studies on 4-substituted indoles have shown that this position is particularly effective at tuning the electronic transition energy. nih.govrsc.org The interplay of these electronic effects will determine the final absorption profile of this compound. The spectrum is anticipated to show complex bands typically between 250 and 300 nm. core.ac.uknih.gov

Interactive Table: Principal Electronic Transitions for the Indole Chromophore

| Transition | Description | Typical Wavelength Range (nm) for Indole | Expected Influence of Substituents in this compound |

| ¹Lₐ Band | π→π* transition, typically broad and intense | 260 - 275 | Bathochromic shift due to electronic effects of -NH₂ and -F. |

| ¹Lₑ Band | π→π* transition, often with fine structure | 280 - 290 | Bathochromic shift and potential loss of fine structure. |

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide substantial structural information, only X-ray crystallography can offer a definitive, three-dimensional map of the atomic arrangement in the solid state. This technique is the gold standard for determining molecular geometry and understanding intermolecular forces that dictate crystal packing.

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides precise information on the three-dimensional structure of a crystalline compound. researchgate.netcreative-biostructure.com By irradiating a single crystal with a beam of X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of every atom within the molecule. creative-biostructure.comrigaku.comuwaterloo.ca

For this compound, an SCXRD analysis would provide unambiguous confirmation of its covalent structure. It would yield precise measurements of all bond lengths, bond angles, and torsion angles, revealing the planarity of the indole ring and the geometry of the N-amino substituent. mdpi.commdpi.com This level of detail is crucial for validating the proposed structure and serves as the foundation for computational studies and understanding structure-property relationships.

Interactive Table: Crystallographic Data Obtainable from SCXRD

| Parameter | Description | Significance for this compound |

| Crystal System & Space Group | The lattice system and symmetry operations describing the crystal. | Defines the fundamental symmetry and packing arrangement of the molecules. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit cell. | Provides the basic framework of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms connectivity and reveals details of molecular geometry. |

| Torsion Angles | The dihedral angles describing the conformation around chemical bonds. | Defines the spatial orientation of substituents relative to the indole ring. |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.comresearchgate.net An analysis of the crystal structure of this compound would reveal the specific forces that stabilize its solid-state architecture. The key functional groups—the N-amino group, the indole N-H, the fluorine atom, and the aromatic π-system—are all expected to participate in these interactions.

Hydrogen bonding is anticipated to be a dominant feature. nih.govdntb.gov.ua The indole N-H and the primary amine N-H groups are potent hydrogen bond donors, while the amine nitrogen and the electronegative fluorine atom can act as hydrogen bond acceptors. This could lead to the formation of intricate one-, two-, or three-dimensional networks, significantly influencing the crystal's stability and physical properties. nih.gov

Interactive Table: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Expected Role in Crystal Packing |

| Hydrogen Bond | Indole N-H | Amine N, Fluoro F, π-system | Formation of chains or sheets, linking molecules together. |

| Hydrogen Bond | Amine N-H | Amine N, Fluoro F, π-system | Cross-linking of primary structural motifs, enhancing stability. |

| π-π Stacking | Indole Aromatic System | Indole Aromatic System | Stabilization through dispersive forces, often leading to layered structures. |

| C-H···π Interaction | Aromatic C-H | Indole Aromatic System | Further stabilization of the packing arrangement. |

Theoretical and Computational Chemistry Studies of 1 Amino 4 Fluoroindole

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for calculating the ground-state properties of molecules. For 1-Amino-4-fluoroindole, DFT calculations would be employed to determine key structural and electronic parameters.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. From this optimized geometry, a wealth of information can be derived, including:

Bond lengths and angles: Precise predictions of the distances between atoms and the angles between bonds.

Vibrational frequencies: Calculation of the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to confirm its structure.

Thermodynamic properties: Estimation of properties such as enthalpy of formation, entropy, and Gibbs free energy.

These calculated ground state properties would provide a foundational understanding of the intrinsic characteristics of this compound.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

| Optimized Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Value |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insights into the molecule's electrophilic and nucleophilic nature.

For this compound, an FMO analysis would involve:

Visualization of HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. Visualizing the shapes and locations of these orbitals on the molecular structure would reveal the most probable sites for electrophilic and nucleophilic attack.

Calculation of HOMO-LUMO energy gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

This analysis would be invaluable for predicting how this compound might interact with other reagents.

Conformational Analysis and Dynamics

Molecules are not static entities; they are in constant motion, undergoing vibrations, rotations, and conformational changes. Studying these dynamics is crucial for understanding their behavior in different environments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior.

An MD simulation of this compound, likely in a solvent like water or an organic solvent, could reveal:

Conformational preferences: How the molecule flexes and what shapes it predominantly adopts at a given temperature.

Solvation structure: How solvent molecules arrange themselves around the solute, which is critical for understanding its solubility and reactivity in solution.

Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the amino group of this compound and solvent molecules or other solutes.

These simulations provide a bridge between the static picture of a single molecule and its behavior in a more realistic, dynamic environment.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable conformations (energy minima) and the transition states that connect them (saddle points).

For this compound, PES mapping could be used to:

Identify rotational barriers: For example, calculating the energy required to rotate the amino group or to pucker the indole (B1671886) ring. This provides information on the flexibility of the molecule.

Locate different conformers: Identifying all the stable low-energy structures of the molecule.

Understand isomerization pathways: Determining the lowest energy paths for the molecule to convert from one conformer to another.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction mechanism.

For hypothetical reactions involving this compound, computational studies could:

Propose plausible reaction pathways: For instance, in an electrophilic aromatic substitution reaction, calculations could determine whether the substitution is more likely to occur at different positions on the indole ring.

Calculate activation energies: The energy barrier that must be overcome for a reaction to occur. This allows for the prediction of reaction rates.

Characterize transition state structures: Determining the geometry of the high-energy state that exists transiently between reactants and products.

Such studies would provide invaluable, detailed insights into the chemical reactivity of this compound, guiding the design of new synthetic routes and the prediction of reaction outcomes.

Transition State Computations and Reaction Coordinate Analysis

Transition state theory is a cornerstone of understanding chemical reactivity, and its computational application allows for the precise location of transition states and the analysis of reaction pathways. For this compound, these methods can be used to explore various potential reactions, such as electrophilic aromatic substitution or cycloaddition reactions.

Transition State Computations: The process begins with the identification of a potential reaction and the construction of reactant and product geometries. Using quantum mechanical methods like Density Functional Theory (DFT), the potential energy surface is explored to locate the transition state, which is a first-order saddle point. This involves sophisticated algorithms that optimize the geometry to a state where there is one and only one imaginary frequency, corresponding to the motion along the reaction coordinate.

Table 1: Illustrative Transition State Calculation Data for a Hypothetical Electrophilic Nitration of this compound

| Parameter | Value | Unit |

| Method | B3LYP/6-31G(d) | - |

| Reactant Energy | -552.345 | Hartrees |

| Transition State Energy | -552.312 | Hartrees |

| Product Energy | -552.389 | Hartrees |

| Activation Energy (Forward) | 20.7 | kcal/mol |

| Activation Energy (Reverse) | 48.3 | kcal/mol |

| Reaction Energy | -27.6 | kcal/mol |

| Imaginary Frequency | -345.2 | cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Regio- and Stereoselectivity

Computational chemistry offers powerful tools for predicting the regio- and stereoselectivity of chemical reactions, which is of paramount importance in synthetic chemistry. rsc.orgnih.govresearchgate.net For this compound, these methods can predict the most likely outcomes of various transformations.

Regioselectivity: The prediction of regioselectivity often involves the analysis of the electronic properties of the molecule. For electrophilic aromatic substitution on this compound, the relative reactivity of the different positions on the indole ring can be assessed. Methods for this include:

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT help to identify the most nucleophilic and electrophilic sites in a molecule. researchgate.net By calculating these indices, one can predict where an electrophile is most likely to attack.

Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface can visually indicate regions of high electron density, which are susceptible to electrophilic attack.

Transition State Energy Calculations: The most rigorous method involves calculating the activation energies for the formation of all possible regioisomers. The pathway with the lowest activation energy will correspond to the major product.

Stereoselectivity: When a reaction can lead to the formation of stereoisomers, computational methods can be employed to predict the favored outcome. This is particularly relevant for reactions involving the creation of new chiral centers. The primary computational approach is to calculate the transition state energies for the pathways leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

Table 2: Hypothetical Predicted Regioselectivity for Electrophilic Bromination of this compound based on Transition State Energies

| Position of Substitution | Relative Transition State Energy (kcal/mol) | Predicted Major Product |

| C2 | 2.5 | No |

| C3 | 0.0 | Yes |

| C5 | 8.2 | No |

| C6 | 5.7 | No |

| C7 | 9.1 | No |

Note: The data in this table is hypothetical and for illustrative purposes only.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. These predictions can aid in the identification and characterization of this compound and its reaction products.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry can accurately predict NMR parameters, which is particularly useful for complex or novel molecules. manchester.ac.uknih.govresearchgate.net

Chemical Shifts: The prediction of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculations yield nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The accuracy of these predictions can be high, often within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C. nih.govrsc.org For fluorinated compounds, predicting ¹⁹F chemical shifts is also of significant interest. nih.govchemrxiv.org

Coupling Constants: Spin-spin coupling constants (J-couplings) provide information about the connectivity and dihedral angles within a molecule. These can also be calculated using quantum mechanical methods, although they are generally more computationally demanding than chemical shift calculations. The Fermi contact term is the dominant contributor to one- and two-bond coupling constants.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 123.5 |

| C3 | 102.8 |

| C3a | 128.9 |

| C4 | 155.1 (J_CF = 245 Hz) |

| C5 | 110.2 (J_CF = 20 Hz) |

| C6 | 121.7 (J_CF = 5 Hz) |

| C7 | 115.4 |

| C7a | 136.2 |

Note: The data in this table is hypothetical and for illustrative purposes only. J_CF represents the predicted carbon-fluorine coupling constant.

Simulated IR and UV-Vis Spectra

Infrared (IR) Spectroscopy: Computational methods can simulate the IR spectrum of a molecule by calculating its vibrational frequencies. researchgate.netresearchgate.net This is typically done by performing a frequency calculation at a stationary point on the potential energy surface (usually a minimum). The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical spectrum. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other method-dependent errors.

UV-Vis Spectroscopy: The prediction of electronic absorption spectra (UV-Vis) is accomplished using time-dependent DFT (TD-DFT) or other excited-state methods. researchgate.netdergipark.org.trsharif.edu These calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). This information can be used to simulate a UV-Vis spectrum, which can be invaluable for identifying chromophores and understanding the electronic structure of the molecule. nih.gov For indole derivatives, the nature of the lowest two excited singlet states, often labeled Lₐ and Lₑ, is of particular interest and can be elucidated through these computational approaches. researchgate.net

Table 4: Hypothetical Predicted Major IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) |

| N-H stretch (asymmetric) | 3450 |

| N-H stretch (symmetric) | 3360 |

| C-H stretch (aromatic) | 3100-3000 |

| C=C stretch (aromatic) | 1620, 1580, 1470 |

| N-H bend | 1590 |

| C-F stretch | 1250 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of 1 Amino 4 Fluoroindole and Its Derivatives Non Biological Focus

Materials Science and Engineering

The tunable electronic structure of 1-Amino-4-fluoroindole makes it a compelling building block for the creation of novel organic materials with tailored properties for applications in electronics and polymer science.

Organic Electronics and Optoelectronic Devices (e.g., OLEDs, DSSCs)

Table 1: Potential Performance of Indole-Based Dyes in DSSCs This table presents hypothetical data based on typical performance of related indole (B1671886) derivatives.

| Dye Based On | Power Conversion Efficiency (PCE) % | Open-Circuit Voltage (Voc) V | Short-Circuit Current (Jsc) mA/cm² | Fill Factor (FF) |

|---|---|---|---|---|

| Indole Derivative A | 8.5 | 0.72 | 16.5 | 0.71 |

| 4-Fluoroindole (B1304775) Derivative B | 9.2 | 0.75 | 17.0 | 0.72 |

| 1-Aminoindole Derivative C | 9.8 | 0.74 | 18.2 | 0.73 |

| This compound Derivative D (Predicted) | >10.0 | >0.75 | >18.5 | >0.74 |

Polymer Chemistry and Advanced Materials

The indole nucleus is a valuable monomer for the synthesis of functional polymers. 4-Fluoroindole, for instance, is utilized in creating advanced materials, including polymers and coatings, due to its unique electronic properties that can enhance the performance of electronic devices. chemimpex.com The presence of the N-amino group in this compound provides an additional reactive site for polymerization reactions, such as polycondensation or addition polymerization, leading to the formation of novel polyamides, polyimides, or other nitrogen-rich polymers.

These polymers are expected to possess interesting thermal and electronic properties. The fluorine substitution can enhance the thermal stability and solubility of the resulting polymers, while the aminoindole units can impart desirable electronic characteristics, such as charge-transporting capabilities. Such polymers could find applications as dielectric materials, charge-transport layers in electronic devices, or as components of advanced composites and coatings.

Catalysis and Ligand Design

The structural features of this compound, particularly the presence of a chiral-directing amino group and the electronically modified indole ring, make it an attractive scaffold for the development of novel catalysts and ligands for asymmetric synthesis and transition metal catalysis.

Development of Chiral Catalysts and Auxiliaries

The N-amino group of this compound can be readily derivatized to form chiral amides, ureas, or other functionalities that can act as chiral auxiliaries or organocatalysts. In asymmetric synthesis, a chiral auxiliary temporarily attaches to a substrate to direct a stereoselective transformation. The rigidity of the indole backbone, combined with the stereodirecting influence of a chiral moiety attached to the 1-amino group, could provide a well-defined chiral environment for a variety of asymmetric reactions, such as aldol additions, Michael reactions, or Diels-Alder cycloadditions. The 4-fluoro substituent can influence the electronic nature of the indole ring, potentially fine-tuning the reactivity and selectivity of the catalyst or auxiliary.

Ligand Design for Transition Metal Catalysis

The indole nitrogen and the exocyclic amino group in this compound and its derivatives can act as coordination sites for transition metals. This allows for the design of novel bidentate or polydentate ligands. The electronic properties of such ligands can be finely tuned by the 4-fluoro substituent, which can impact the stability and reactivity of the resulting metal complexes. These complexes could find applications in a wide range of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and C-H activation processes. researchgate.net The chirality introduced through derivatization of the 1-amino group could lead to the development of highly enantioselective catalysts.

Table 2: Potential Applications of this compound-Based Ligands in Catalysis

| Catalytic Reaction | Metal Center | Potential Advantage of Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enhanced enantioselectivity due to the chiral environment provided by the derivatized 1-amino group. |

| Suzuki Cross-Coupling | Palladium | Increased catalyst stability and turnover number due to the electronic effect of the 4-fluoro substituent. |

Advanced Chemical Probes and Tags

Fluorescent probes are indispensable tools in various scientific disciplines for the detection and imaging of specific analytes or biological events. Indole and its derivatives are known to exhibit interesting photophysical properties, making them suitable fluorophores. The 1-amino group in this compound can act as an electron donor in a donor-acceptor type fluorescent probe, leading to molecules with intramolecular charge transfer (ICT) characteristics. This can result in environmentally sensitive fluorescence, where the emission properties change in response to solvent polarity, viscosity, or the presence of specific analytes.

The 4-fluoro substitution can enhance the photostability and quantum yield of the fluorophore. By attaching a recognition moiety to the this compound scaffold, it is possible to design highly selective and sensitive fluorescent probes for ions, small molecules, or biomolecules. The N-amino group also provides a convenient handle for conjugation to other molecules, allowing for the development of fluorescent tags for labeling and tracking purposes in materials science and beyond. Indole-based chemosensors have been successfully developed for the detection of anions like fluoride. spectroscopyonline.com

Fluorine as a Spectroscopic Probe in Chemical Systems (e.g., ¹⁹F NMR applications in non-living systems)

The fluorine-19 (¹⁹F) nucleus is an exceptionally effective probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its intrinsic properties. ubc.cacfplus.cz With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to NMR experiments, approaching the sensitivity of the proton (¹H) nucleus. ubc.cacfplus.cz A key feature of ¹⁹F NMR spectroscopy is its vast chemical shift range, which spans approximately 800 ppm. cfplus.cz This wide range minimizes signal overlap and provides high resolution, making it a powerful tool for distinguishing between different fluorine environments within a molecule or a chemical system. nih.govmdpi.com

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. rsc.org Changes in the polarity, solvent, and the presence of electron-donating or electron-withdrawing groups can induce significant changes in the observed chemical shift. rsc.org This sensitivity allows the fluorine atom to act as a "spy" within a molecular system, providing detailed information about its immediate surroundings. nih.govrsc.org

While the application of many fluorinated compounds as spectroscopic probes is well-documented, particularly in biological contexts, specific research on the use of this compound and its derivatives in non-biological chemical systems is not extensively reported in the available literature. However, the principles governing the use of other fluoroaromatic compounds can be extrapolated to understand the potential applications of this compound in fields such as materials science and coordination chemistry. For instance, fluoroindole derivatives could be incorporated into polymers or other materials, and the ¹⁹F NMR signal could be used to monitor changes in the material's structure, conformation, or environment. mdpi.comnih.gov

Derivatives of fluoroindoles have been noted as potential building blocks for materials used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. ossila.com In these applications, ¹⁹F NMR could serve as a valuable tool for characterizing the fluorinated materials and understanding the electronic environment of the fluorine atom within the material's matrix.